molecular formula C11H13F2NO2 B14030130 (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Cat. No.: B14030130
M. Wt: 229.22 g/mol
InChI Key: LIQASHMIOKGFMY-JTQLQIEISA-N
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Description

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid is an organic compound that features an amino group and a difluorophenyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid apart from similar compounds is its specific arrangement of functional groups, which can lead to unique interactions and reactivity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(2S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H13F2NO2/c12-8-4-7(5-9(13)6-8)2-1-3-10(14)11(15)16/h4-6,10H,1-3,14H2,(H,15,16)/t10-/m0/s1

InChI Key

LIQASHMIOKGFMY-JTQLQIEISA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)CCC[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCC(C(=O)O)N

Origin of Product

United States

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